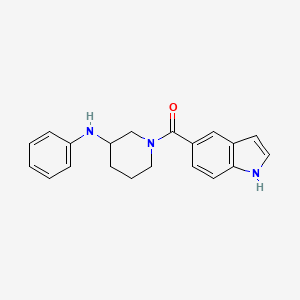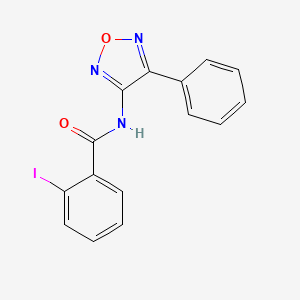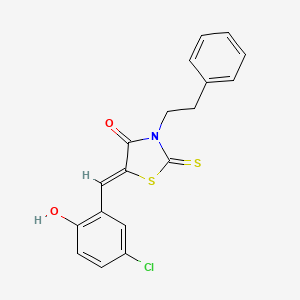
(3-anilinopiperidin-1-yl)-(1H-indol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-anilinopiperidin-1-yl)-(1H-indol-5-yl)methanone is an organic compound that features a piperidine ring substituted with an aniline group and an indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-anilinopiperidin-1-yl)-(1H-indol-5-yl)methanone typically involves the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the aniline group: This step often involves the reaction of the piperidine derivative with aniline under conditions that facilitate nucleophilic substitution.
Attachment of the indole moiety: The final step involves coupling the piperidine-aniline intermediate with an indole derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-anilinopiperidin-1-yl)-(1H-indol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline and indole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the piperidine and indole rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Substituted derivatives with various functional groups attached to the aniline or indole rings.
Aplicaciones Científicas De Investigación
(3-anilinopiperidin-1-yl)-(1H-indol-5-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3-anilinopiperidin-1-yl)-(1H-indol-5-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(3-anilinopiperidin-1-yl)-(1H-indol-3-yl)methanone: Similar structure but with the indole moiety attached at a different position.
(3-anilinopiperidin-1-yl)-(1H-indol-2-yl)methanone: Another positional isomer with different biological activity.
Uniqueness
(3-anilinopiperidin-1-yl)-(1H-indol-5-yl)methanone is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to its isomers and analogs.
Propiedades
IUPAC Name |
(3-anilinopiperidin-1-yl)-(1H-indol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c24-20(16-8-9-19-15(13-16)10-11-21-19)23-12-4-7-18(14-23)22-17-5-2-1-3-6-17/h1-3,5-6,8-11,13,18,21-22H,4,7,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUHXBMXNILNBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)NC=C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-bromo-3-chlorophenyl)-2-[(4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5128060.png)
![{[6-FLUORO-1-(METHYLSULFANYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-YL]AMINO}FORMONITRILE](/img/structure/B5128065.png)
![4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B5128070.png)
![5-(2-nitrophenyl)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]-2-furamide](/img/structure/B5128083.png)
![ethyl 1-{[(benzoylamino)carbonothioyl]amino}-3-isopropyl-3,4-dihydro-2-naphthalenecarboxylate](/img/structure/B5128104.png)
![N-[[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]carbamothioyl]-4-bromobenzamide](/img/structure/B5128120.png)
![3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(4-METHYLPHENYL)PYRROLIDINE-2,5-DIONE](/img/structure/B5128125.png)
![3-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine;dihydrobromide](/img/structure/B5128130.png)
![1-[4-(2-chloro-5-methylphenoxy)butyl]-4-methylpiperidine](/img/structure/B5128137.png)
![4-[[7-(3-carboxypropylsulfamoyl)-9H-fluoren-2-yl]sulfonylamino]butanoic acid](/img/structure/B5128144.png)

![1-[2-(1-cyclohexen-1-yl)ethyl]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5128169.png)


